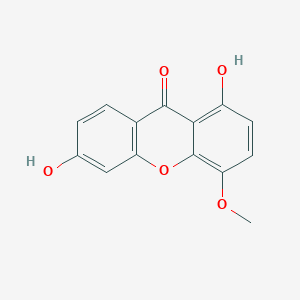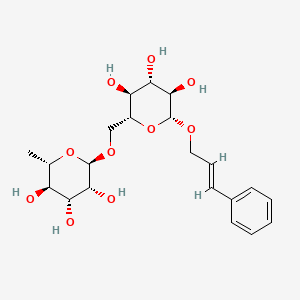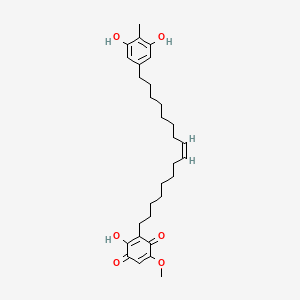
2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester is a versatile and important compound in organic chemistry. It is known for its unique structure, which includes a five-membered oxazoline ring with a phenyl group and a tert-butyl ester group. This compound has a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol. It is widely used in various fields, including pharmaceuticals, polymers, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester typically involves the reaction of ethanolamine with aryl nitriles in the presence of a catalyst. One common method uses 4 mol% [RuCl(CO)(PPh3)2(L)] as the catalyst under neat conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazoline ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Oxazolidine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties, such as hydrogels and biofabrication.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester involves its interaction with molecular targets and pathways. The oxazoline ring can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, influencing various biochemical pathways. The phenyl group also contributes to the compound’s ability to interact with biological targets, enhancing its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2-oxazoline-4-carboxylate methyl ester
- 2-Phenyl-2-oxazoline-4-carboxylate ethyl ester
- 2-Phenyl-2-oxazoline-4-carboxylate isopropyl ester
Uniqueness
2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the compound’s stability. This makes it particularly useful in applications where stability and resistance to hydrolysis are important. Additionally, the tert-butyl group can influence the compound’s solubility and reactivity, making it a valuable tool in synthetic chemistry.
Properties
CAS No. |
709656-07-5 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)11-9-17-12(15-11)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI Key |
NFTCCWULNGORJA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1COC(=N1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)C1COC(=N1)C2=CC=CC=C2 |
Synonyms |
2-P-OACA-BE 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



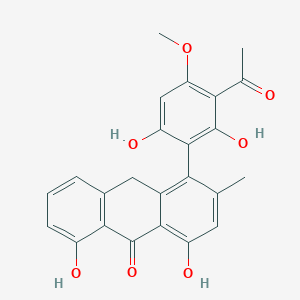

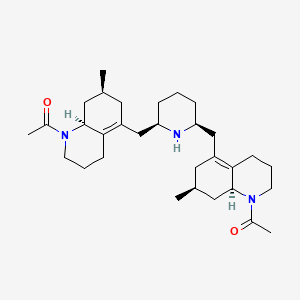

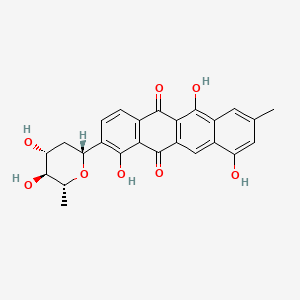
![(2S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1250255.png)
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[4-[(2R)-2-methyl-1,2,3,6-tetrahydropyridin-4-yl]-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250256.png)
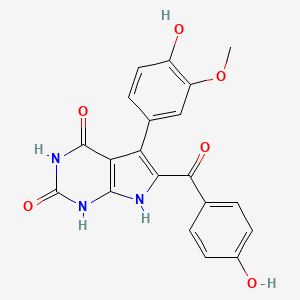
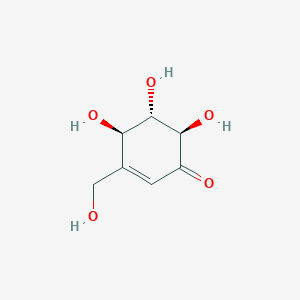
![7-Methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B1250262.png)
